1-[4-(Aminosulfonyl)phenyl]-1,6-dihydropyrazolo[3,4-E]indazole-3-carboxamide

CDK2 inhibition Kinase assay Structure-activity relationship

Researchers developing CDK2 inhibition assays require potent biochemical controls but often encounter cellular permeability limitations that confound interpretation. This compound solves that specific pain point. - Biochemical IC50: 0.3 nM (CDK2/cyclin A); ATP-competitive mechanism validated by PDB 2BKZ (2.6 Å resolution). - Poor cellular activity (A2780 IC50 >20 µM) ensures no carryover interference in biochemical-to-cellular workflows. - Ideal as a positive control in HTS, SPR/BLI assay development, and SAR benchmarking vs. inactive analogs (7g, 7h).

Molecular Formula C15H12N6O3S
Molecular Weight 356.4 g/mol
Cat. No. B15366794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Aminosulfonyl)phenyl]-1,6-dihydropyrazolo[3,4-E]indazole-3-carboxamide
Molecular FormulaC15H12N6O3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C4C=NN=C4C=CC3=C(N2)C(=O)N)S(=O)(=O)N
InChIInChI=1S/C15H12N6O3S/c16-15(22)13-10-5-6-12-11(7-18-19-12)14(10)21(20-13)8-1-3-9(4-2-8)25(17,23)24/h1-7,20H,(H2,16,22)(H2,17,23,24)
InChIKeyBMHIIUZLKDDAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biochemical and Structural Baseline of CDK2 Inhibitor PHA-404611


1-[4-(Aminosulfonyl)phenyl]-1,6-dihydropyrazolo[3,4-E]indazole-3-carboxamide (CAS 586353-99-3, also designated PHA-404611, SBC, or dihydro-benzodipyrazole deriv. 7a) is a synthetic, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2)/cyclin A [1]. It belongs to the dihydro-benzodipyrazole (DH-BDP) class, characterized by a fused tricyclic pyrazolo[3,4-e]indazole core bearing a 4-sulfamoylphenyl substituent [2]. Its X-ray crystal structure in complex with CDK2/cyclin A has been solved at 2.6 Å resolution (PDB 2BKZ), providing atomic-level detail of its binding mode [3]. The compound exhibits sub-nanomolar biochemical potency against CDK2 but has distinctly poor cell permeability, a signature limitation that defines its primary utility as a biochemical tool and medicinal chemistry starting point rather than a cellular probe [1].

Biochemical tool compound for CDK2/cyclin A enzymatic studies
X-ray validated ATP-competitive binding mode (PDB 2BKZ)
Not suitable as a cellular probe due to poor membrane permeability

Why Generic Substitution with CDK2 Inhibitor Analogs Fails


Generic substitution within the benzodipyrazole class is precluded by a steep structure–activity relationship (SAR) landscape. Replacement of the 4-sulfamoylphenyl group with a simple phenyl (7h) or removal of the N1-aryl substituent entirely (7g) reduces CDK2/cyclin A biochemical potency by 4- to 260-fold [1]. Saturation of the central dihydro ring to the tetrahydro (TH-BDP) oxidation state (compound 1) similarly drops potency by approximately 23-fold while simultaneously altering kinase selectivity profiles [1]. Critically, efforts to improve the compound's poor A2780 cellular activity (IC50 > 20 μM) by removing the sulfonamide group yield analogs with improved permeability but at the expense of target engagement potency, creating a non-linear trade-off that makes simple functional group swaps unreliable [1]. The quantitative evidence below establishes exactly where this compound sits relative to its closest comparators, enabling data-driven procurement decisions for biochemical assay development, structural biology, or medicinal chemistry campaigns.

Des-sulfonamide analogs (e.g., 7g, 7h)
Loss of the 4-sulfamoylphenyl group may reduce CDK2 target engagement, compromising biochemical assay sensitivity.
Tetrahydro (TH-BDP) scaffold
Oxidation state shift from dihydro to tetrahydro may alter kinase selectivity profiles and lower potency.
Permeability-optimized analogs
Improving cell permeability often sacrifices target engagement; cellular and biochemical utility cannot be obtained simultaneously in this series.

Quantitative Differential Evidence Against Closest CDK2 Comparators


Biochemical CDK2/Cyclin A Potency: Sulfamoylphenyl vs. Analogs

The target compound 7a achieves sub-nanomolar CDK2/cyclin A inhibition that is decisively superior to its closest des-sulfonamide analogs tested in the same study. Compound 7a exhibits an IC50 of 0.3 nM against CDK2/cyclin A (radiometric assay, pH 7.4, 2°C) [1]. In contrast, the 4-sulfamoylphenyl replacement with unsubstituted phenyl (compound 7h) yields an IC50 of 14 nM, and complete removal of the N1-aryl group (compound 7g, core scaffold only) results in an IC50 of 78 nM [1]. The sulfonamide moiety thus confers a ~47-fold potency gain over 7h and a ~260-fold gain over 7g, establishing the 4-sulfamoylphenyl group as a critical pharmacophoric element for target engagement [1].

CDK2 Potency: Sulfamoyl vs. Analogs
Head-to-head
IC50 0.3 nM (7a) vs 14 nM (7h), 78 nM (7g); ~47-fold and ~260-fold difference
Supports target engagement comparison for biochemical assays
Radiometric assay, pH 7.4, 2 °C
CDK2 inhibition Kinase assay Structure-activity relationship

Oxidation State Impact on CDK2 Potency: DH-BDP vs. TH-BDP

Aromatization of the central ring B from tetrahydro (–CH2–CH2–) to dihydro (–CH=CH–) dramatically increases CDK2 inhibitory potency. The target compound (DH-BDP, 7a) exhibits an IC50 of 0.3 nM against CDK2/cyclin A, compared with 7 nM for the corresponding tetrahydro analog (compound 1) in the same radiometric biochemical assay [1]. This represents an approximately 23-fold improvement in potency conferred solely by the dihydro core [1]. However, the primary publication explicitly notes that this potency gain comes at the cost of reduced kinase selectivity: 'the higher activity of DH-BDPs corresponded to a marked reduction of their selectivity evaluated on a panel of different kinases' .

Oxidation State: DH- vs. TH-BDP
Head-to-head
IC50 0.3 nM (DH-BDP) vs 7 nM (TH-BDP), ~23-fold increase with aromatization
Core oxidation state may affect potency and selectivity
Same assay conditions; selectivity data not disclosed
CDK2 inhibitor Scaffold optimization ATP-competitive inhibitor

Cellular Antiproliferative Activity and Biochemical-Cellular Potency Disconnect

Despite its exceptional biochemical potency, the target compound 7a shows negligible antiproliferative activity against A2780 ovarian tumor cells (IC50 > 20 μM), a critical liability documented in the primary publication [1]. This >66,000-fold drop-off from biochemical IC50 (0.3 nM) to cellular IC50 (>20,000 nM) is attributed to the presence of both sulfamoyl and carbamoyl groups, which, while essential for CDK2 binding, severely impair membrane permeability [1]. In contrast, the des-sulfonamide phenyl analog 7h achieves measurable cellular activity (A2780 IC50 in the 1.9–8.8 μM range), representing at least a 2.3-fold improvement in cell-based efficacy despite its 47-fold weaker biochemical potency [1]. This inverse relationship between biochemical potency and cellular activity is a distinguishing hallmark of the parent sulfonamide compound.

Cellular Activity Disconnect
Head-to-head
A2780 IC50 >20 µM (7a) vs 1.9–8.8 µM (7h); >66,000-fold drop from biochemical IC50
Cell-free applications only; biochemical-cellular potency gap documented
Human ovarian carcinoma cell line
Cell permeability Antiproliferative assay A2780 ovarian cancer

High-Resolution CDK2 Co-crystal Structure Binding Mode

The target compound is co-crystallized with human CDK2/cyclin A at 2.6 Å resolution (PDB 2BKZ), revealing an ATP-competitive binding mode with three defined pharmacophoric contact regions [1]. Key hydrogen-bond interactions include: the pyrazole ring A engages the adenine-binding region (hinge residues Glu81, Leu83); the primary carboxamide interacts with the phosphate-binding region; and the 4-sulfamoylphenyl moiety extends toward the ribose pocket, forming polar contacts [1]. This structural dataset is available for direct use in structure-based design workflows, docking studies, and pharmacophore modeling [2]. In contrast, closely related potent analogs such as 7h and 7u do not have publicly deposited co-crystal structures, making the target compound the only member of this series with experimentally validated binding mode data [3].

Co-crystal Structure
Method context
PDB 2BKZ, 2.6 Å resolution, ATP-competitive binding to CDK2/cyclin A
Enables structure-based design and docking studies
Unique among benzodipyrazole series
X-ray crystallography CDK2 structure ATP-binding pocket Structure-based drug design

Kinase Selectivity Profile and Off-Target Considerations

The enhanced CDK2 potency of the DH-BDP series (including the target compound 7a) is accompanied by a broader kinase inhibition profile relative to the TH-BDP series. The primary publication explicitly states that 'the higher activity of DH-BDPs corresponded to a marked reduction of their selectivity evaluated on a panel of different kinases' . While specific numeric selectivity data were not disclosed in the 2005 publication, subsequent work on the benzodipyrazole class demonstrated that selectivity for CDK2 over GSK3β could be engineered through 4,4-gem-dimethyl substitution (compound 17), achieving CDK2 inhibition comparable to DH-BDP 7i while sparing GSK3β . This indicates that the parent DH-BDP scaffold (including 7a) inherently carries selectivity liabilities that later-generation analogs were designed to overcome.

Kinase Selectivity Profile
Class-level
DH-BDP series shows reduced selectivity vs. kinase panel (exact data not published)
Selectivity requires independent verification
Suited for maximal CDK2 potency, not kinome-wide selectivity
Kinase selectivity CDK2 GSK3β Off-target profiling

Optimal Use Cases Based on Quantitative Evidence


CDK2 Biochemical Assay Positive Control and HTS Reference

The compound's sub-nanomolar biochemical IC50 (0.3 nM) and well-characterized ATP-competitive mechanism make it an ideal positive control for CDK2/cyclin A enzymatic assays. Its 47- to 260-fold potency advantage over des-sulfonamide analogs 7h and 7g ensures a robust assay window for HTS campaigns targeting the CDK2 ATP-binding site [1]. The availability of paired inactive analogs (7g, 7h) from the same series further enables counter-screening and specificity verification within a chemically matched set [1].

Structure-Based Drug Design and Computational Chemistry Template

PDB entry 2BKZ provides the only experimentally determined co-crystal structure of a benzodipyrazole bound to CDK2/cyclin A at 2.6 Å resolution, with defined interactions at the hinge (Glu81, Leu83), phosphate, and ribose sub-pockets [2]. This structural dataset serves as a validated starting point for molecular docking, molecular dynamics simulations, pharmacophore modeling (e.g., the AADDRR.33 model derived from this series), and scaffold-hopping exercises aimed at improving kinase selectivity or cellular permeability [3]. No other compound in this class offers comparable structural validation.

Medicinal Chemistry Starting Point for Permeability Optimization

The compound's well-characterized SAR landscape—where the sulfonamide group drives biochemical potency (0.3 nM) but limits cellular permeability (A2780 IC50 > 20 μM)—provides a clearly defined optimization vector [1]. The published synthetic route is solution-phase and amenable to parallel expansion, enabling rapid analog generation at the R1, R2, and R3 positions [1]. Researchers can use 7a as a reference standard while exploring R1 replacements (e.g., 2-pyridyl 7u, trifluoroethyl 7y) or R2 modifications (e.g., hydroxamic acid 11j) that retain CDK2 potency while improving cellular activity and solubility [1].

Biophysical Binding Studies and SPR/BLI Assay Development

With a PDBbind-CN affinity estimate of -logKd/Ki = 8.15 (corresponding to Kd/Ki ~7 nM), the compound is suitable for surface plasmon resonance (SPR) and bio-layer interferometry (BLI) assay development targeting CDK2 [2]. Its low molecular weight (356.36 Da) and defined binding kinetics make it appropriate as a reference ligand for fragment-based screening or competition-based binding assays. The >66,000-fold biochemical-to-cellular potency gap ensures that residual compound carryover from biochemical into cellular assays will not confound interpretation, an important practical consideration for assay development workflows [1].

Application
Selection Property
Validation Focus
Biochemical CDK2 assay control
ATP-competitive mechanism, paired inactive analogs available
Assay window verification with analogs 7g/7h
Structure-based design template
Co-crystal structure PDB 2BKZ
Docking, MD simulations, pharmacophore modeling
Medicinal chemistry starting point
Characterized SAR landscape
Permeability optimization while monitoring target engagement
Biophysical binding assay development
Defined binding kinetics (SPR/BLI compatible)
Reference ligand for fragment screening or competition assays
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